四塩化セレン

説明

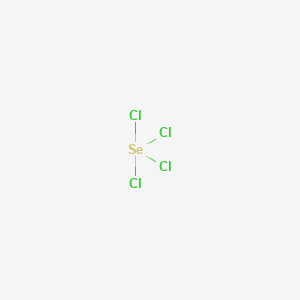

Selenium tetrachloride, also known as selenium chloride, is an inorganic compound composed of selenium and chlorine. It is a colorless, volatile, and highly toxic compound with a wide range of applications in scientific research. In its pure form, selenium tetrachloride is a white crystalline solid, but it is usually found in a yellow or orange liquid form. It has a strong odor, and is highly corrosive and flammable. Selenium tetrachloride is used in a variety of scientific research applications, including synthesis of selenium compounds, organic synthesis, and as a catalyst in chemical reactions.

科学的研究の応用

光学

SeCl₄: は、光を精密に制御する必要がある光学機器を作成するために不可欠な、より高い屈折率を持つガラスの製造に使用されます 。テレビチューブでの使用は、ガラスの屈折率に影響を与えるため、色の鮮明さと画像品質の向上に役立ちます。

化学試薬

化学合成の分野では、SeCl₄ は、セレン酸塩、セレン化物、二酸化セレンなどの化合物を製造するための中間試薬として役立ちます 。これらの化合物は、ガラス製造から農業まで、さまざまな産業でさらなる用途があります。

電子機器

電子機器業界は、半導体やその他の電子部品の製造における役割により、SeCl₄ から恩恵を受けています 。その特性により、導電率と性能が向上した部品の作成が可能になります。

電気めっき

SeCl₄: は、電気めっきプロセスで、金属表面にセレンの薄い層を堆積させるために使用されます 。この技術は、さまざまな金属製品の耐久性、耐食性、審美性を向上させるために使用されます。

化学イメージング

化学イメージングでは、SeCl₄ は、さまざまな物質と相互作用する能力により、さまざまな材料の化学組成の可視化を可能にするため、分子プローブとして使用されます 。

潤滑剤

この化合物のユニークな特性により、潤滑剤、特に従来の潤滑剤が失敗する可能性のある高温または高ストレス環境での使用に適しています 。

印刷

SeCl₄: は、印刷業界、特に退色への耐性やさまざまな印刷プロセスにおける一貫性など、特定の特性を必要とするインクの製剤に適用されています 。

重合

高分子科学では、SeCl₄ は、特定のモノマーの重合を開始するために使用され、特殊な用途に適したユニークな特性を持つ新しいポリマーの作成につながります 。

作用機序

Target of Action

Selenium tetrachloride (SeCl4) is an inorganic compound composed of one selenium atom and four chlorine atoms . Selenium, as an essential trace element for humans, is notable for its antioxidant properties . It is incorporated into many different selenoproteins which serve various functions throughout the body .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA ste loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .

Biochemical Pathways

Selenium is involved in various biochemical pathways. It is a vital element of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species . Selenium is also found in the body’s natural defense system against infection and oxidative stress . Selenium is incorporated into many different selenoproteins which serve various functions throughout the body .

Pharmacokinetics

Selenium is known to interact with numerous nutrients and toxic substances . The complexity of these interactions may contribute to inter-individual variability in the susceptibility to various chronic diseases .

Result of Action

The molecular and cellular effects of selenium’s action are complex and multifaceted. Selenium is known to have a cytotoxic effect on hepatocellular carcinoma cells . It regulates various signaling pathways and endoplasmic reticulum stress . The pathways of cell death of liver cancer cells as a result of exposure to selenium nanoparticles are considered .

Action Environment

Environmental factors significantly influence the action of selenium. Selenium content and distribution in soil are significantly affected by Se biogeochemical processes that will affect human Se dietary intake . Understanding Se release, anthropogenic sources, and environmental behavior is critical for developing an effective Se containment strategy .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of selenium tetrachloride are not well-studied. Selenium, the parent element of selenium tetrachloride, plays a significant role in various biochemical reactions. Selenium is an essential trace element for humans and most other living organisms . It is mainly played through selenoproteins synthesized by the selenium metabolic system . Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .

Cellular Effects

Selenium nanoparticles have been shown to have an adverse effect on laboratory animals, as evidenced by several indicators of general toxic action . These effects include reductions of body mass, changes in hepatotoxicity indices (increased enzyme activity and accumulation of selenium in the liver), and the possibility of impairment of fatty acid, protein, lipid, and carbohydrate metabolisms .

Molecular Mechanism

Selenium tetrachloride is a tetrameric cubane-type cluster, for which the Se atom of an SeCl6 octahedron sits on four corners of the cube and the bridging Cl atoms sit on the other four corners . The bridging Se-Cl distances are longer than the terminal Se-Cl distances, but all Cl-Se-Cl angles are approximately 90° .

Temporal Effects in Laboratory Settings

Selenium analysis can suffer from a number of spectral interferences . Even in aqueous solutions without additional sample matrix, significant overlaps of ArAr+ molecular ions occur on all selenium isotopes .

Dosage Effects in Animal Models

Selenium nanoparticles have been shown to have protective effects against carbon tetrachloride-induced hepatic injury in rats .

Metabolic Pathways

Selenium and sulfur are similar both physically and chemically, and they share the same transport machinery and participate in the same metabolic processes in plants .

Transport and Distribution

Selenium is an essential trace element in humans and animals, and its beneficial roles in human health have been well recognized . The role of selenium is mainly played through selenoproteins synthesized by the selenium metabolic system .

Subcellular Localization

Selenium nanoparticles could be absorbed by rice plants, and aquaporin inhibitor was responsible for a 60.4% inhibition of SeNP influx, while metabolic inhibitor was ineffective .

特性

InChI |

InChI=1S/Cl4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBXMNQCXXEHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Se](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeCl4, Cl4Se | |

| Record name | selenium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064903 | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10026-03-6 | |

| Record name | Selenium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB8868P5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)